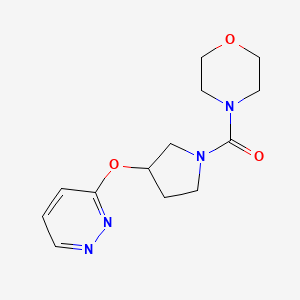

Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Morpholino(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a complex chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds involves complex procedures. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . A new approach for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are a type of antisense oligonucleotides, has been reported . This approach uses phosphonium-type condensing reagents, which significantly reduce coupling times compared with the current synthetic approach .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrolidine ring and the morpholino group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The morpholino group is a type of oligomer molecule used in molecular biology to modify gene expression .Chemical Reactions Analysis

The chemical reactions involving “this compound” would be complex and would depend on the specific conditions and reagents used. For instance, the synthesis of pyrrolidine derivatives often involves the 1,3-dipolar cycloaddition reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Heterocycles : Morpholino derivatives have been explored for the synthesis of novel heterocyclic compounds. For example, a study detailed the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, showcasing the versatility of morpholine in facilitating complex chemical reactions and creating biologically active structures (Zaki, El-Dean, & Radwan, 2014).

Mechanistic Studies

- Defluorination Mechanisms : Research into the defluorination of morpholinofluorophenyloxazolidinone revealed complex photolytic mechanisms, contributing to a deeper understanding of chemical reactions under specific conditions. This type of study is crucial for developing new methodologies in synthetic chemistry and understanding the stability of drug molecules (Fasani, Tilocca, Protti, Merli, & Albini, 2008).

Drug Discovery and Pharmacological Applications

- Imaging Agents for Parkinson's Disease : Morpholine derivatives have been synthesized for potential application in imaging of Parkinson's disease. The synthesis of compounds like HG-10-102-01 showcases the role of morpholine in developing PET agents to study neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

- Antiproliferative Activities : The synthesis and evaluation of novel bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, for antiproliferative activity, highlight the potential of morpholine derivatives in cancer research and treatment (Benaka Prasad et al., 2018).

Material Science and Stability Studies

- Force Degradation Studies : The stability of morpholinium-based compounds under various stress conditions has been explored, providing insights into the chemical stability and degradation pathways of pharmaceutical ingredients. This knowledge is vital for developing stable and effective drug formulations (Varynskyi & Kaplaushenko, 2019).

Eigenschaften

IUPAC Name |

morpholin-4-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTIIGVOOWVTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)

![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)

(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)